molecular formula C6H14O3S B2443245 5-Methanesulfonylpentan-2-ol CAS No. 1248945-45-0

5-Methanesulfonylpentan-2-ol

Cat. No. B2443245
CAS RN: 1248945-45-0
M. Wt: 166.24
InChI Key: GYSCCBYERWUWOK-UHFFFAOYSA-N
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Description

5-Methanesulfonylpentan-2-ol, also known as Msp-2-ol, is a compound that belongs to the family of sulfones. It has a molecular weight of 166.24 and a molecular formula of C6H14O3S .

Scientific Research Applications

Electrochemical Behaviors in High-Voltage Batteries

5-Methanesulfonylpentan-2-ol, as a component of (Trimethylsilyl)methanesulfonate (TMSOMs), shows potential in enhancing the electrochemical performance of high-voltage batteries. This is achieved through the stabilization of interfaces in lithium-rich layered oxides, crucial for 5V-class batteries (Lim et al., 2016).

Biochemical Applications

In the field of biochemistry, derivatives of 5-Methanesulfonylpentan-2-ol, such as furan sulfonylhydrazones, have been explored for their inhibitory effects on enzymes like carbonic anhydrase I. These compounds' synthesis and characterization contribute to understanding enzyme inhibition mechanisms (Gündüzalp et al., 2016).

Antibacterial Activities

Sulfonamide derivatives of 5-Methanesulfonylpentan-2-ol have shown notable antibacterial activities. These compounds, along with their metal complexes, were tested against various gram-positive and gram-negative bacteria, demonstrating their potential in antimicrobial research (Özdemir et al., 2009).

Gas-Liquid Chromatographic Studies

The compound's derivatives have been studied for their chromatographic behavior, particularly in the context of sterols. Understanding the gas-liquid chromatographic behavior of sterol methanesulfonates can be vital for analyzing sterol systems in various biological samples (Vandenheuvel, 1967).

Microbial Metabolism Studies

Methanesulfonylpentan-2-ol derivatives, like methanesulfonic acid, are key in the biogeochemical cycling of sulfur. Understanding how various bacteria metabolize these compounds can provide insights into microbial ecology and environmental sulfur cycling (Kelly & Murrell, 1999).

Chemical Synthesis and Reactions

Research has explored the synthesis of various chemical structures using derivatives of 5-Methanesulfonylpentan-2-ol. These studies contribute to the field of organic chemistry, particularly in the synthesis of complex organic compounds (An et al., 2014).

properties

IUPAC Name

5-methylsulfonylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-6(7)4-3-5-10(2,8)9/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCCBYERWUWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonylpentan-2-ol

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